molecular formula C11H13N3 B1612830 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline CAS No. 915922-95-1

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Cat. No.: B1612830
CAS No.: 915922-95-1
M. Wt: 187.24 g/mol
InChI Key: XHAMXDSRQGASLM-UHFFFAOYSA-N
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Description

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a compound that features a unique structure combining an imidazole ring with an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an imidazole and aniline group allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline typically involves the reaction of 2-methylimidazole with benzylamine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a benzylamine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: Both the imidazole and aniline groups can participate in substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is unique due to the presence of both an imidazole and aniline group, which allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.

Properties

IUPAC Name

2-[(2-methylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAMXDSRQGASLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602621
Record name 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-95-1
Record name 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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